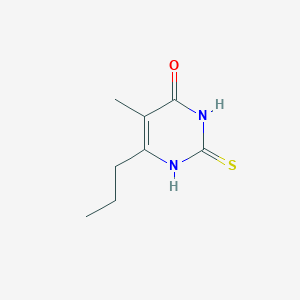

2-Mercapto-5-methyl-6-propylpyrimidin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-6-propyl-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2OS/c1-3-4-6-5(2)7(11)10-8(12)9-6/h3-4H2,1-2H3,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXMXPBXTCHPYTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C(=O)NC(=S)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369653 | |

| Record name | 2-mercapto-5-methyl-6-propylpyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134694-90-9 | |

| Record name | 2-mercapto-5-methyl-6-propylpyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 2-Mercapto-5-methyl-6-propylpyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2-Mercapto-5-methyl-6-propylpyrimidin-4-ol, a heterocyclic compound with significant potential in medicinal chemistry. This document details its physicochemical characteristics, spectral data, and a generalized synthesis protocol. Furthermore, it explores the potential biological activities, including antimicrobial and antiviral mechanisms of action, based on structurally related compounds. The information is presented through structured data tables, detailed experimental methodologies, and schematic diagrams to facilitate understanding and further research.

Introduction

This compound belongs to the class of pyrimidine-thiones, which are known to exhibit a wide range of biological activities.[1] The presence of a mercapto group, a methyl group, and a propyl group on the pyrimidine ring suggests a unique chemical profile that may influence its reactivity and therapeutic potential.[2] This guide aims to consolidate the available chemical and biological information on this compound to support research and development efforts in medicinal chemistry and drug discovery.

Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | 5-methyl-6-propyl-2-sulfanylidene-1H-pyrimidin-4-one | [2] |

| CAS Number | 134694-90-9 | [2] |

| Molecular Formula | C₈H₁₂N₂OS | [2] |

| Molecular Weight | 184.26 g/mol | [2] |

| Canonical SMILES | CCCC1=C(C(=O)NC(=S)N1)C | [2] |

| Melting Point | >300 °C (for 2-thiouracil) | |

| pKa | Data not available for the target compound. | |

| Solubility | Sparingly soluble in water; more soluble in organic solvents (for 2-thiouracil).[3] | [3] |

Spectral Data

Detailed spectral data for this compound is limited. This section provides expected spectral characteristics based on the analysis of similar pyrimidine derivatives.

Mass Spectrometry

The electron impact mass spectrum of pyrimidine derivatives typically shows the molecular ion peak.[4][5] Fragmentation patterns often involve the loss of the mercapto group (-SH) and successive fragmentation of the pyrimidine ring.[6]

| Fragmentation Pathway | Expected m/z |

| Molecular Ion [M]⁺ | 184 |

| Loss of SH | 151 |

| Further fragmentation of the pyrimidine ring | Varies |

Infrared (IR) Spectroscopy

The FTIR spectrum of mercaptopyrimidine compounds is characterized by specific vibrational frequencies.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretching | 3400-3200 |

| C-H stretching (aliphatic) | 3000-2850 |

| C=O stretching (amide) | 1700-1650 |

| C=C and C=N stretching | 1600-1450 |

| C-N stretching | 1350-1200 |

| C=S stretching | 1200-1050 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of substituted pyrimidines provide detailed structural information.

| Proton (¹H) | Expected Chemical Shift (ppm) |

| NH (amide) | 11.0 - 13.0 |

| CH₃ (methyl) | ~2.0 |

| CH₂ (propyl) | 1.4 - 2.5 |

| CH₃ (propyl) | ~0.9 |

| SH (mercapto) | Varies (concentration and solvent dependent) |

| Carbon (¹³C) | Expected Chemical Shift (ppm) |

| C=S | 170 - 180 |

| C=O | 160 - 170 |

| C4, C6 | 140 - 160 |

| C5 | 100 - 110 |

| CH₃ (methyl) | ~15 |

| Propyl carbons | 10 - 40 |

Experimental Protocols

Generalized Synthesis of this compound

This protocol is a generalized procedure based on the synthesis of related 2-mercaptopyrimidine derivatives.[7]

Materials:

-

Ethyl 2-methyl-3-oxohexanoate (or a similar β-keto ester)

-

Thiourea

-

Sodium ethoxide

-

Absolute ethanol

-

Hydrochloric acid (for acidification)

-

Crushed ice

Procedure:

-

Dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

To the sodium ethoxide solution, add ethyl 2-methyl-3-oxohexanoate and thiourea.

-

Reflux the reaction mixture for 18-30 hours.[7] The progress of the reaction can be monitored by thin-layer chromatography.

-

After completion, cool the reaction mixture and pour it into crushed ice.[7]

-

Acidify the mixture with hydrochloric acid to precipitate the crude product.

-

Filter the precipitate, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Caption: Generalized workflow for the synthesis of this compound.

Biological Activity and Potential Mechanism of Action

Derivatives of pyrimidine-thione are reported to possess antimicrobial and antiviral properties.[1] The exact mechanisms for this compound are not elucidated, but potential pathways can be inferred from related compounds.

Antimicrobial Activity

Thiourea derivatives have been shown to exhibit antibacterial activity, particularly against Gram-positive bacteria.[8] One proposed mechanism involves the disruption of NAD⁺/NADH homeostasis, which is crucial for bacterial cellular respiration and metabolism. This disruption can lead to an integrity loss of the bacterial cell wall and ultimately cell death.[8]

Caption: Postulated antimicrobial mechanism of action.

Antiviral Activity

Some antiviral compounds act by inhibiting the host's pyrimidine biosynthesis pathway.[9] This leads to a depletion of pyrimidine nucleotides, which are essential for viral replication. Furthermore, the inhibition of this pathway can trigger an innate immune response in the host cell, leading to the expression of interferon-stimulated genes (ISGs) that establish an antiviral state.[10][11]

Caption: Hypothetical antiviral mechanism via host pathway modulation.

Conclusion

This compound is a compound of interest for further investigation in the field of medicinal chemistry. While specific experimental data for this molecule is scarce, this guide provides a foundational understanding based on its chemical structure and the properties of related compounds. The generalized synthesis protocol and the postulated mechanisms of biological activity offer a starting point for future research aimed at exploring its therapeutic potential. Further experimental validation is necessary to confirm the properties and biological activities outlined in this document.

References

- 1. 2-Mercaptopyrimidine | C4H4N2S | CID 1550489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 2-Thiouracil: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. article.sapub.org [article.sapub.org]

- 6. iosrjournals.org [iosrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of pyrimidine biosynthesis pathway suppresses viral growth through innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Mercapto-5-methyl-6-propylpyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for 2-mercapto-5-methyl-6-propylpyrimidin-4-ol, a heterocyclic compound with potential applications in medicinal chemistry. The document details the chemical reactions, experimental protocols, and relevant data for the synthesis of this and related compounds.

Synthesis Pathway

The primary synthetic route to this compound is a well-established condensation reaction. This method involves the cyclocondensation of a β-ketoester, specifically ethyl 2-methyl-3-oxohexanoate, with thiourea. The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, in an alcoholic solvent. This general approach is widely used for the synthesis of various 6-substituted-2-thiouracil derivatives.

The reaction proceeds through the formation of an intermediate that subsequently cyclizes to form the pyrimidine ring. The presence of the mercapto group imparts significant reactivity to the molecule, making it a valuable intermediate for further chemical modifications.

Below is a diagram illustrating the synthesis pathway:

Caption: General synthesis pathway for this compound.

Experimental Protocols

The following experimental protocol is based on established methods for the synthesis of analogous 5,6-dialkyl-2-thiouracils.

Materials and Equipment

-

Ethyl 2-methyl-3-oxohexanoate

-

Thiourea

-

Sodium metal

-

Absolute Ethanol

-

Hydrochloric acid (concentrated)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Ice bath

-

Filtration apparatus (Büchner funnel)

-

Standard laboratory glassware

Synthesis Procedure

-

Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a stirring bar, dissolve a molar equivalent of sodium metal in an appropriate volume of absolute ethanol under an inert atmosphere. The reaction is exothermic and should be cooled as needed.

-

Reaction Mixture: To the freshly prepared sodium ethoxide solution, add one molar equivalent of thiourea and one molar equivalent of ethyl 2-methyl-3-oxohexanoate.

-

Condensation Reaction: Heat the reaction mixture to reflux with continuous stirring. The reaction time can vary, but typically proceeds for several hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice water.

-

Precipitation: Acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 3-4. This will precipitate the crude product.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

Data Presentation

Table 1: Reactants and Molar Ratios for Synthesis of 6-iso-Propyl-2-thiouracil

| Reactant | Molecular Weight ( g/mol ) | Moles | Molar Ratio |

| Thiourea | 76.12 | 63.2 mmol | 2 |

| Ethyl 4-methyl-3-oxopentanoate | 158.20 | 31.6 mmol | 1 |

| Sodium Ethoxide | 68.05 | 40.0 mmol | 1.27 |

This data is adapted from a procedure for a similar compound and serves as a guideline.

Table 2: Physicochemical and Spectroscopic Data of Analogous 5,6-Dialkyl-2-thiouracils

| Compound | Molecular Formula | Melting Point (°C) | ¹H NMR (δ, ppm in DMSO-d₆) | ¹³C NMR (δ, ppm in DMSO-d₆) |

| 5,6-Dimethyl-2-thiouracil | C₆H₈N₂OS | 278-280 | 1.75 (s, 3H, CH₃), 2.10 (s, 3H, CH₃), 12.10 (s, 1H, NH), 12.31 (s, 1H, NH) | 10.12 (CH₃), 16.44 (CH₃), 110.69 (C-C=O), 148.58 (HN-C-CH₃), 162.06 (C=O), 174.11 (C=S) |

| 6-Methyl-5-ethyl-2-thiouracil | C₇H₁₀N₂OS | 215-216 | 0.93 (t, 3H, CH₂CH₃), 2.12 (q, 2H, CH₂CH₃), 2.14 (s, 3H, CH₃), 12.12 (s, 1H, NH), 12.30 (s, 1H, NH) | 13.08 (CH₂CH₃), 16.63 (CH₂CH₃), 17.01 (CH₃), 117.89 (C-C=O), 148.01 (HN-C-CH₃), 161.59 (C=O), 174.05 (C=S) |

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the final characterized product.

Caption: Logical workflow for the synthesis and characterization of the target compound.

Conclusion

The synthesis of this compound can be reliably achieved through the condensation of ethyl 2-methyl-3-oxohexanoate and thiourea. The provided experimental protocol, based on established literature procedures for similar compounds, offers a clear and detailed guide for its preparation. The structural analogues' data provides a strong reference for the expected physicochemical and spectroscopic properties of the final product. This technical guide serves as a valuable resource for researchers engaged in the synthesis of novel pyrimidine derivatives for potential pharmaceutical applications.

An In-depth Technical Guide to the Core Mechanism of Action of 2-Mercapto-5-methyl-6-propylpyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct research has been conducted on the specific mechanism of action of 2-Mercapto-5-methyl-6-propylpyrimidin-4-ol. The information presented herein is largely based on the well-established mechanisms of structurally analogous compounds, particularly the antithyroid drug propylthiouracil (PTU), and should be considered a predictive guide for potential biological activity.

Executive Summary

This compound is a heterocyclic compound belonging to the thiouracil family. While direct experimental evidence for its mechanism of action is not extensively available, its structural similarity to propylthiouracil (PTU) strongly suggests a potential role as an inhibitor of thyroid hormone synthesis and metabolism. This guide synthesizes the known biological activities of related compounds to propose a likely mechanism of action for this compound, focusing on its potential as an antithyroid agent. Additionally, other potential biological activities, such as antimicrobial and enzyme inhibitory effects, are discussed based on available literature for related 2-mercaptopyrimidine derivatives.

Introduction

This compound is a derivative of pyrimidine, a fundamental heterocyclic aromatic compound. The presence of a mercapto group and its structural analogy to clinically significant drugs like propylthiouracil make it a compound of interest for biological evaluation. Research into thiouracil derivatives has revealed a range of biological activities, with the most prominent being the inhibition of thyroid peroxidase, a key enzyme in thyroid hormone biosynthesis. This document provides a detailed exploration of the hypothesized mechanism of action of this compound, drawing parallels with the known pharmacology of propylthiouracil.

Hypothesized Primary Mechanism of Action: Antithyroid Activity

The primary hypothesized mechanism of action for this compound is the inhibition of thyroid hormone synthesis and peripheral conversion, mirroring the action of propylthiouracil. This dual action would lead to a reduction in circulating levels of thyroxine (T4) and the more potent triiodothyronine (T3).

Inhibition of Thyroid Peroxidase (TPO)

The central mechanism is the inhibition of thyroid peroxidase (TPO), a heme-containing enzyme crucial for the synthesis of thyroid hormones.[1] This inhibition is expected to occur in two key steps of thyroid hormone synthesis:

-

Oxidation of Iodide: TPO catalyzes the oxidation of iodide (I⁻) to iodine (I⁰), a necessary step for its incorporation into tyrosine residues. This compound is predicted to interfere with this process.

-

Iodination and Coupling of Tyrosyl Residues: The compound is expected to block the TPO-mediated iodination of tyrosine residues on the thyroglobulin protein, preventing the formation of monoiodotyrosine (MIT) and diiodotyrosine (DIT).[2] Subsequently, the coupling of these iodotyrosine molecules to form T4 and T3 would also be inhibited.

The proposed interaction with TPO is likely to be competitive, with the thiouracil core of the molecule acting as a substrate for the enzyme, thereby preventing the natural iodination process.

Inhibition of 5'-Deiodinase

A secondary, yet significant, hypothesized mechanism is the inhibition of the enzyme 5'-deiodinase. This enzyme is responsible for the peripheral conversion of T4 to the more biologically active T3 in tissues outside the thyroid gland. By inhibiting 5'-deiodinase, this compound would further reduce the levels of active thyroid hormone available to target cells.

Below is a diagram illustrating the proposed signaling pathway for the antithyroid action of this compound.

Caption: Hypothesized dual mechanism of this compound.

Other Potential Biological Activities

While the antithyroid activity is a strong hypothesis based on structural analogy, research on related 2-mercaptopyrimidine compounds suggests other potential mechanisms of action.

Antimicrobial and Antiviral Activity

Some studies indicate that 2-mercaptopyrimidine derivatives possess antimicrobial and antiviral properties.[3] The proposed mechanism for this activity involves the covalent bonding of the mercapto group with thiol groups in microbial or viral proteins.[3] This interaction could lead to the disruption of essential protein functions and cellular processes in pathogens.

Enzyme Inhibition

Derivatives of 2-mercaptopyrimidine have been investigated as inhibitors of various enzymes. For instance, certain 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives have been identified as potent inhibitors of xanthine oxidase, an enzyme involved in purine metabolism. This suggests that this compound could potentially inhibit other enzymes, a possibility that warrants further investigation.

Quantitative Data from Analogous Compounds

To provide a quantitative perspective, the following table summarizes key pharmacokinetic and pharmacodynamic parameters for propylthiouracil (PTU). These values can serve as a benchmark for future studies on this compound.

| Parameter | Value (for Propylthiouracil) | Reference |

| Pharmacokinetics | ||

| Absorption | 75% | [2] |

| Protein Binding | 80-85% | [2] |

| Volume of Distribution | 0.4 L/kg | [2] |

| Half-life | ~1 hour | [2] |

| Metabolism | Hepatic (glucuronidation) | [2] |

| Excretion | 35% in urine as metabolites | [2] |

| Pharmacodynamics | ||

| Onset of Action | 24-36 hours | [2] |

| Duration of Action | 12-24 hours | [2] |

Proposed Experimental Protocols

To validate the hypothesized mechanisms of action for this compound, the following experimental protocols are proposed.

In Vitro Thyroid Peroxidase Inhibition Assay

Objective: To determine the inhibitory effect of this compound on thyroid peroxidase activity.

Methodology:

-

Enzyme Preparation: Purified thyroid peroxidase (porcine or recombinant human) is used.

-

Assay Buffer: Prepare a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Substrates: Use iodide (as KI) and a chromogenic substrate (e.g., guaiacol or Amplex Red). Hydrogen peroxide (H₂O₂) is used to initiate the reaction.

-

Inhibitor: Prepare stock solutions of this compound and a positive control (propylthiouracil) in a suitable solvent (e.g., DMSO).

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, TPO enzyme, and varying concentrations of the test compound or control.

-

Pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrates (iodide, chromogenic substrate, and H₂O₂).

-

Monitor the change in absorbance or fluorescence over time using a plate reader.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

The workflow for this experiment is depicted below.

Caption: Experimental workflow for the in vitro TPO inhibition assay.

In Vitro 5'-Deiodinase Inhibition Assay

Objective: To assess the inhibitory potential of this compound on the activity of 5'-deiodinase.

Methodology:

-

Enzyme Source: Use liver or kidney microsomes from a suitable animal model (e.g., rat) as a source of 5'-deiodinase.

-

Substrate: Use radiolabeled ¹²⁵I-T4 as the substrate.

-

Cofactor: Dithiothreitol (DTT) is required as a cofactor.

-

Inhibitor: Prepare stock solutions of this compound and a positive control (propylthiouracil).

-

Assay Procedure:

-

Incubate the microsomes with varying concentrations of the test compound, ¹²⁵I-T4, and DTT in a suitable buffer.

-

Stop the reaction after a defined period.

-

Separate the liberated ¹²⁵I⁻ from the unreacted ¹²⁵I-T4 using a suitable method (e.g., chromatography or precipitation).

-

Quantify the radioactivity of the liberated ¹²⁵I⁻ using a gamma counter.

-

-

Data Analysis: Determine the rate of deiodination at each inhibitor concentration and calculate the IC₅₀ value.

Conclusion

While direct experimental data on the mechanism of action of this compound is currently lacking, its structural similarity to propylthiouracil provides a strong foundation for hypothesizing its biological activity. The most probable mechanism is the inhibition of thyroid hormone synthesis and metabolism through the dual blockade of thyroid peroxidase and 5'-deiodinase. However, the potential for other biological activities, such as antimicrobial effects and inhibition of other enzymes, should not be overlooked. The experimental protocols outlined in this guide provide a framework for future research to elucidate the precise mechanism of action and therapeutic potential of this compound. Further investigation is warranted to confirm these hypotheses and to explore the full pharmacological profile of this compound.

References

Physical and chemical properties of 2-Mercapto-5-methyl-6-propylpyrimidin-4-ol

An In-depth Technical Guide to 2-Mercapto-5-methyl-6-propylpyrimidin-4-ol

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

This compound is a heterocyclic compound featuring a pyrimidine core. The structure is characterized by a mercapto (-SH) group at the 2-position, a methyl (-CH3) group at the 5-position, a propyl (-C3H7) group at the 6-position, and a hydroxyl (-OH) group at the 4-position, leading to its tautomeric form, 2-thioxo-1,2,3,4-tetrahydro-5-methyl-6-propylpyrimidin-4-one. This substitution pattern is crucial to its chemical reactivity and potential biological activity.[1]

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 134694-90-9[2] |

| Molecular Formula | C8H12N2OS[1][2][3] |

| Molecular Weight | 184.26 g/mol [2][3] |

| Canonical SMILES | CCCC1=C(C(=O)NC(=S)N1)C[1] |

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound is not extensively available in the public domain. The following table summarizes the available information and provides estimates based on related compounds where noted.

Table 2: Physicochemical Properties

| Property | Value | Notes |

|---|---|---|

| Melting Point | Not available | Data for the related compound 2-Mercapto-6-propylpyrimidin-4-one is 215-218 °C.[4] |

| Boiling Point | Not available | Data for the related compound 2-Mercapto-6-propylpyrimidin-4-one is 448 °C (estimated).[4] |

| Solubility | Slightly soluble in water.[4] | Based on the related compound 2-Mercapto-6-propylpyrimidin-4-one. |

| pKa | Not available | Data for the related compound 2-Mercapto-6-propylpyrimidin-4-one is 7.63.[4] |

| LogP | Not available | Data for the related compound 2-mercapto-6-propylpyrimidin-4-ol is 1.42340.[5] |

| Appearance | Odorless white crystalline powder.[4] | Based on the related compound 2-Mercapto-6-propylpyrimidin-4-one. |

Chemical Reactivity and Synthesis

The chemical behavior of this compound is largely dictated by the mercapto group, which imparts significant reactivity.[1]

Key Reactions:

-

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids using common oxidizing agents like hydrogen peroxide or potassium permanganate.[1]

-

Reduction: The compound can be reduced to yield thiols or amines, typically with reducing agents such as sodium borohydride or lithium aluminum hydride.[1]

-

Nucleophilic Substitution: The pyrimidine ring can undergo nucleophilic substitution, allowing for the creation of various derivatives when reacted with nucleophiles like amines or alcohols under acidic or basic conditions.[1]

General Synthesis Workflow

The synthesis of this compound typically involves a condensation reaction.[1]

Caption: General synthesis workflow for this compound.

Experimental Protocols

General Synthesis Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting aldehyde or ketone and thiourea in a suitable solvent (e.g., ethanol).

-

Catalyst Addition: Add a base catalyst (e.g., sodium ethoxide) to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography.

-

Workup: After completion, cool the mixture to room temperature and neutralize with an appropriate acid.

-

Isolation: The crude product may precipitate out of the solution and can be collected by filtration.

-

Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography to obtain the pure compound.

Potential Biological Activity

Research indicates that this compound and related compounds may exhibit biological activities, including antimicrobial and antiviral properties.[1] The proposed mechanism of action involves the covalent bonding of the mercapto group with thiol groups in proteins, which can alter protein function and influence cellular processes and gene expression.[1]

Hypothesized Mechanism of Action

References

- 1. Buy this compound | 134694-90-9 [smolecule.com]

- 2. This compound-Molbase [molbase.com]

- 3. 53939-84-7 CAS MSDS (2-MERCAPTO-6-PROPYLPYRIMIDIN-4-OL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 2-Mercapto-6-propylpyrimid-4-one(51-52-5) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 5. 2-mercapto-6-propylpyrimidin-4-ol | CAS#:53939-84-7 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to 2-Mercapto-5-methyl-6-propylpyrimidin-4-ol: Molecular Structure and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of 2-Mercapto-5-methyl-6-propylpyrimidin-4-ol, a heterocyclic compound with potential applications in medicinal chemistry. Due to the limited availability of experimental data for this specific molecule, this guide leverages data from closely related analogs, primarily other 5-alkyl-6-methyl-2-thiouracils, to provide a robust framework for its study.

Molecular Structure and Properties

This compound, also known by its IUPAC name 5-methyl-6-propyl-2-sulfanylidene-1H-pyrimidin-4-one, is a derivative of thiouracil. Its structure features a pyrimidine ring substituted with a methyl group at the 5-position, a propyl group at the 6-position, a hydroxyl group at the 4-position, and a mercapto group at the 2-position. The presence of the thiol (-SH) and hydroxyl (-OH) groups allows for tautomerism, existing in both the thiol/one and thione/ol forms.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂OS | - |

| Molecular Weight | 184.26 g/mol | - |

| IUPAC Name | 5-methyl-6-propyl-2-sulfanylidene-1H-pyrimidin-4-one | - |

| CAS Number | 134694-90-9 | - |

| Canonical SMILES | CCCC1=C(C(=O)NC(=S)N1)C | - |

Synthesis

The synthesis of this compound follows the general principle of pyrimidine synthesis through the condensation of a β-dicarbonyl compound with thiourea. In this specific case, the likely precursor is a β-keto aldehyde, 2-methyl-3-oxoheptanal.

Experimental Protocol: Synthesis of 5-alkyl-6-methyl-2-thiouracils

This protocol is adapted from the synthesis of analogous 5-alkyl-6-methyl-2-thiouracils and can be applied for the synthesis of the title compound.

Materials:

-

Ethyl 2-methyl-3-oxohexanoate (or 2-methyl-3-oxoheptanal)

-

Thiourea

-

Sodium ethoxide

-

Absolute ethanol

-

Hydrochloric acid (HCl)

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.

-

Thiourea is added to the sodium ethoxide solution and stirred until dissolved.

-

Ethyl 2-methyl-3-oxohexanoate is then added dropwise to the reaction mixture at room temperature.

-

The mixture is refluxed for several hours (typically 6-8 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure.

-

The resulting residue is dissolved in water and acidified with hydrochloric acid to precipitate the crude product.

-

The precipitate is filtered, washed with cold water, and dried.

-

The crude product is then recrystallized from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the purified this compound.

Caption: Synthetic workflow for this compound.

Characterization

The characterization of this compound would involve a combination of spectroscopic techniques to confirm its structure and purity. The following data is predicted based on the analysis of closely related compounds.

Physical Properties (Predicted)

| Property | Predicted Value | Notes |

| Melting Point | 218-221 °C | Based on the melting point of 2-mercapto-6-propylpyrimidin-4-ol. |

| Appearance | White to off-white crystalline solid | Typical for this class of compounds. |

Spectroscopic Data (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for the propyl and methyl groups, as well as for the protons on the pyrimidine ring and the exchangeable protons of the -SH and -OH/-NH groups.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~0.9 | Triplet | 3H | -CH₂CH₂CH₃ |

| ~1.6 | Sextet | 2H | -CH₂CH₂ CH₃ |

| ~2.1 | Singlet | 3H | -CH₃ (on ring) |

| ~2.5 | Triplet | 2H | -CH₂ CH₂CH₃ |

| ~11-13 | Broad Singlet | 2H | -NH -C(=S)-NH - or -SH and -OH |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~13 | -CH₂CH₂CH₃ |

| ~22 | -CH₃ (on ring) |

| ~25 | -CH₂CH₂ CH₃ |

| ~35 | -CH₂ CH₂CH₃ |

| ~110 | C5 |

| ~150 | C6 |

| ~160 | C4 |

| ~175 | C2 (C=S) |

IR (Infrared) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3300 | N-H stretching (amide) |

| 2900-3000 | C-H stretching (aliphatic) |

| ~2550 | S-H stretching (thiol, weak) |

| ~1650 | C=O stretching (amide I) |

| ~1580 | C=C and C=N stretching |

| ~1200 | C=S stretching |

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (184.26 g/mol ). Fragmentation patterns would likely involve the loss of the propyl and methyl groups.

| m/z | Assignment |

| 184 | [M]⁺ |

| 141 | [M - C₃H₇]⁺ |

| 169 | [M - CH₃]⁺ |

Biological Activity

Derivatives of 2-thiouracil are known to exhibit a range of biological activities. While specific studies on this compound are limited, the broader class of compounds has shown promise as antimicrobial and antiviral agents.[1]

Antimicrobial Activity

The antimicrobial mechanism of thiouracil derivatives is not fully elucidated but is thought to involve multiple targets. One proposed mechanism for related thiourea derivatives is the disruption of cellular energy metabolism by affecting the NAD+/NADH balance, which is crucial for bacterial survival. The thiol group is also known to interact with essential enzymes and proteins within the bacterial cell.

Caption: Proposed antimicrobial mechanism of action.

Antiviral Activity

The antiviral activity of pyrimidine analogs often stems from their ability to interfere with viral replication. They can act as inhibitors of viral enzymes, such as polymerases or proteases, or be incorporated into the viral genome, leading to chain termination and preventing the formation of new virus particles.

Conclusion

This compound is a molecule of interest for medicinal chemistry due to its structural similarity to biologically active thiouracil derivatives. While specific experimental data for this compound is scarce, this guide provides a comprehensive overview based on established chemical principles and data from closely related analogs. The detailed synthetic protocol and predicted characterization data offer a solid foundation for researchers to synthesize and study this compound. Further investigation into its specific biological activities, particularly its antimicrobial and antiviral properties, is warranted to explore its full therapeutic potential.

References

In-Depth Technical Guide to 2-Mercapto-5-methyl-6-propylpyrimidin-4-ol: Spectroscopic Data and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and structural characteristics of 2-Mercapto-5-methyl-6-propylpyrimidin-4-ol. Due to the limited availability of direct experimental spectra for this specific compound, this document presents predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) based on the analysis of structurally analogous compounds and fundamental spectroscopic principles. Detailed experimental protocols for acquiring this data are also provided, along with visualizations of its synthetic pathway and a proposed mechanism of biological action.

Chemical Identity and Structure

This compound (CAS RN: 134694-90-9) is a heterocyclic organic compound with the molecular formula C₈H₁₂N₂OS and a molecular weight of 184.26 g/mol .[1] Its structure features a pyrimidine ring, which is a six-membered aromatic ring containing two nitrogen atoms. This core is substituted with a mercapto group (-SH), a hydroxyl group (-OH), a methyl group (-CH₃), and a propyl group (-CH₂CH₂CH₃).[1] The presence of the mercapto and hydroxyl groups allows for tautomerism, with the thione-keto form being a significant contributor to its overall structure.[2][3]

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for ¹H and ¹³C NMR are presented below.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Provisional Assignment |

| 12.5 - 13.5 | br s | 1H | N-H |

| 11.0 - 12.0 | br s | 1H | O-H |

| 3.3 - 3.7 | br s | 1H | S-H |

| 2.4 - 2.6 | t | 2H | α-CH₂ (propyl) |

| 1.9 - 2.1 | s | 3H | -CH₃ (methyl) |

| 1.5 - 1.7 | m | 2H | β-CH₂ (propyl) |

| 0.8 - 1.0 | t | 3H | -CH₃ (propyl) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Provisional Assignment |

| 178 - 182 | C=S |

| 160 - 164 | C-OH |

| 155 - 159 | C-propyl |

| 108 - 112 | C-methyl |

| 30 - 34 | α-CH₂ (propyl) |

| 21 - 24 | β-CH₂ (propyl) |

| 13 - 15 | -CH₃ (propyl) |

| 10 - 12 | -CH₃ (methyl) |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted IR absorption bands for this compound are listed below.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3400 | Broad | O-H, N-H stretching |

| 2960 - 2850 | Medium-Strong | C-H stretching (aliphatic) |

| 2550 - 2600 | Weak | S-H stretching |

| 1680 - 1720 | Strong | C=O stretching (keto tautomer) |

| 1600 - 1650 | Strong | C=N, C=C stretching (ring) |

| 1150 - 1250 | Medium-Strong | C=S stretching |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The predicted major peaks in the mass spectrum are outlined below.

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Possible Assignment |

| 184 | [M]⁺ (Molecular Ion) |

| 155 | [M - C₂H₅]⁺ |

| 141 | [M - C₃H₇]⁺ |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of pyrimidine derivatives.

NMR Spectroscopy Protocol

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer is used.

-

¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve an adequate signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak.

-

¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR.

IR Spectroscopy Protocol

-

Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an ATR-FTIR spectrometer.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹. A background spectrum is collected and subtracted from the sample spectrum.

Mass Spectrometry Protocol

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or through an HPLC system. Data is acquired in both positive and negative ion modes over a mass range of m/z 50-500.

Visualized Workflows and Pathways

Synthesis Workflow

The synthesis of 2-mercaptopyrimidines typically involves the condensation of a β-dicarbonyl compound with thiourea.[1][4]

References

An In-depth Technical Guide to the Synthesis and Characterization of Pyrimidine-4-ol Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological relevance of pyrimidine-4-ol compounds, a class of heterocyclic molecules of significant interest in medicinal chemistry. The guide details experimental protocols, presents quantitative data in a structured format, and visualizes key processes to facilitate understanding and application in research and drug development.

Introduction

Pyrimidine-4-ols, and their tautomeric form pyrimidin-4(3H)-ones, are a core scaffold in a multitude of biologically active compounds. Their structural motif is found in natural products and synthetic molecules with a wide range of therapeutic applications, including as anticancer and anti-inflammatory agents. The nitrogen-containing heterocyclic ring system of pyrimidines allows for diverse substitutions, enabling the fine-tuning of their pharmacological properties. Many pyrimidine derivatives exert their biological effects by acting as kinase inhibitors, interfering with signaling pathways crucial for cell proliferation and survival. This guide will focus on a common and versatile synthetic route to pyrimidine-4-ols and the analytical techniques essential for their characterization.

Synthesis of Pyrimidine-4-ol Derivatives

A prevalent and efficient method for the synthesis of substituted pyrimidine-4-ols involves the cyclocondensation of a chalcone with urea or a urea derivative. This approach offers a straightforward route to a variety of pyrimidine-4-ol analogs.

General Synthetic Scheme

The synthesis is typically a two-step process starting with the Claisen-Schmidt condensation of an aldehyde and a ketone to form a chalcone, followed by the cyclization of the chalcone with urea in the presence of a base.

Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)

An appropriately substituted benzaldehyde is reacted with an acetophenone in the presence of a base, such as potassium hydroxide, in an alcoholic solvent.

Step 2: Pyrimidine-4-ol Synthesis

The resulting chalcone is then refluxed with urea in the presence of a base, such as potassium hydroxide, in an alcoholic solvent to yield the desired pyrimidine-4-ol.

Experimental Protocols

The following are representative experimental protocols for the synthesis of two specific pyrimidine-4-ol derivatives: 4,6-diphenylpyrimidin-2-ol and 4-(4-chlorophenyl)-6-phenylpyrimidin-2-ol.

Protocol 1: Synthesis of 4,6-diphenylpyrimidin-2-ol

-

Step 1: Synthesis of 1,3-diphenylprop-2-en-1-one (Chalcone)

-

Dissolve benzaldehyde (0.01 mol) and acetophenone (0.01 mol) in ethanol (20 mL).

-

Slowly add an aqueous solution of 40% potassium hydroxide (10 mL) with constant stirring.

-

Continue stirring the reaction mixture at room temperature for 3-4 hours.

-

Pour the reaction mixture into ice-cold water and acidify with dilute HCl.

-

Filter the precipitated chalcone, wash with water until neutral, and dry. Recrystallize from ethanol.

-

-

Step 2: Synthesis of 4,6-diphenylpyrimidin-2-ol

-

Dissolve the synthesized 1,3-diphenylprop-2-en-1-one (0.01 mol) and urea (0.015 mol) in ethanol (30 mL).

-

Add a solution of potassium hydroxide (1.0 g in 5 mL of water) to the mixture.

-

Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture and pour it into ice-cold water.

-

Acidify with dilute HCl to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry. Recrystallize from ethanol to obtain pure 4,6-diphenylpyrimidin-2-ol.[1]

-

Protocol 2: Synthesis of 4-(4-chlorophenyl)-6-phenylpyrimidin-2-ol

-

Step 1: Synthesis of 1-(4-chlorophenyl)-3-phenylprop-2-en-1-one

-

Follow the procedure for the synthesis of 1,3-diphenylprop-2-en-1-one, using 4-chloroacetophenone (0.01 mol) and benzaldehyde (0.01 mol).

-

-

Step 2: Synthesis of 4-(4-chlorophenyl)-6-phenylpyrimidin-2-ol

-

Follow the procedure for the synthesis of 4,6-diphenylpyrimidin-2-ol, using 1-(4-chlorophenyl)-3-phenylprop-2-en-1-one (0.01 mol) and urea (0.015 mol).[2]

-

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of pyrimidine-4-ol compounds.

Characterization of Pyrimidine-4-ol Compounds

Thorough characterization is essential to confirm the structure and purity of the synthesized pyrimidine-4-ol compounds. A combination of spectroscopic and physical methods is employed.

Physical and Spectroscopic Data

The following tables summarize the expected physical and spectroscopic data for the two representative compounds.

Table 1: Physical and Yield Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |

| 4,6-Diphenylpyrimidin-2-ol | C₁₆H₁₂N₂O | 248.28 | 180-182 | ~53 |

| 4-(4-chlorophenyl)-6-phenylpyrimidin-2-ol | C₁₆H₁₁ClN₂O | 282.73 | >250 | ~85 |

Table 2: Spectroscopic Data

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spec (m/z) |

| 4,6-Diphenylpyrimidin-2-ol | ~5.30 (s, 1H, OH), ~6.80 (s, 1H, pyrimidine-H), 7.20-7.70 (m, 10H, Ar-H) | ~109.0, 126.0, 128.5, 129.0, 130.0, 136.0, 162.0, 164.0 | [M+H]⁺ 249 |

| 4-(4-chlorophenyl)-6-phenylpyrimidin-2-ol | ~5.04 (s, 1H, OH), ~6.61 (s, 1H, pyrimidine-H), 7.43-8.56 (m, 9H, Ar-H) | ~88.1, 121.2, 128.2, 129.2, 131.1, 134.1, 139.1, 148.2, 153.2, 160.4 | [M+H]⁺ 283 |

Note: The exact chemical shifts may vary depending on the solvent and instrument used.[2]

Experimental Protocols for Characterization

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Dissolve 5-10 mg of the purified pyrimidine-4-ol in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

-

Process the spectra to identify the chemical shifts, multiplicities, and integration of the signals to confirm the molecular structure.

Protocol 4: Mass Spectrometry (MS)

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into an electrospray ionization (ESI) mass spectrometer.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion ([M+H]⁺).

-

Confirm the molecular weight of the synthesized compound.

Characterization Workflow Diagram

Caption: Workflow for the characterization of pyrimidine-4-ol compounds.

Biological Context: Pyrimidine-4-ols as Kinase Inhibitors

Pyrimidine derivatives are prominent in drug discovery as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer. Two important pathways often targeted by pyrimidine-based inhibitors are the Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways.

EGFR Signaling Pathway Inhibition

The EGFR signaling pathway plays a critical role in cell proliferation, survival, and migration.[3] Overactivation of this pathway is common in many cancers. Pyrimidine-based inhibitors can compete with ATP for the binding site in the kinase domain of EGFR, thereby blocking its downstream signaling.[3]

Caption: Inhibition of the EGFR signaling pathway by a pyrimidine-4-ol derivative.

PI3K/Akt Signaling Pathway Inhibition

The PI3K/Akt pathway is another crucial signaling cascade that regulates cell growth, proliferation, and survival.[4] Its aberrant activation is a frequent event in cancer. Pyrimidine-based molecules have been developed as potent inhibitors of PI3K, preventing the phosphorylation of Akt and the subsequent downstream signaling events.[4]

Caption: Inhibition of the PI3K/Akt signaling pathway by a pyrimidine-4-ol derivative.

Conclusion

This technical guide has provided a detailed framework for the synthesis and characterization of pyrimidine-4-ol compounds. The described protocols and workflows offer a practical basis for researchers in the field of medicinal chemistry and drug development. The elucidation of the role of these compounds as kinase inhibitors in key signaling pathways underscores their therapeutic potential. Further exploration and derivatization of the pyrimidine-4-ol scaffold hold significant promise for the discovery of novel and effective therapeutic agents.

References

An In-depth Technical Guide to the Solubility and Stability of 2-Mercapto-5-methyl-6-propylpyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to evaluate the solubility and stability of the heterocyclic compound 2-Mercapto-5-methyl-6-propylpyrimidin-4-ol. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on established experimental protocols and theoretical considerations based on analogous structures, such as 2-thiouracil derivatives. The information herein is intended to guide researchers in designing and executing studies to characterize the physicochemical properties of this molecule, a critical step in the drug development process.

Physicochemical Properties

Table 1: Estimated Physicochemical Properties of this compound and Related Compounds.

| Property | This compound (Predicted) | 2-Thiouracil (Experimental) | 6-Methyl-2-thiouracil (Experimental) |

| Molecular Formula | C₈H₁₂N₂OS | C₄H₄N₂OS | C₅H₆N₂OS |

| Molecular Weight | 184.26 g/mol | 128.15 g/mol | 142.18 g/mol |

| Aqueous Solubility | Sparingly soluble | 0.67 mg/mL in H₂O[1] | Low solubility in water[2] |

| Solubility in Organic Solvents | Likely sparingly soluble | Insoluble in ethanol[3] | Sparingly soluble in ether[4] |

| Solubility in Aqueous Base | Expected to be soluble | Soluble in 1 M NaOH (50 mg/mL) | Soluble in alkaline solutions |

| Melting Point | Not available | >300 °C | Not available |

| pKa | Not available | Not available | Not available |

Experimental Protocols

Solubility Determination

The "shake-flask" method is a standard and reliable technique for determining the equilibrium solubility of a compound.[5]

Protocol for Shake-Flask Solubility Measurement:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate buffer at various pH values, ethanol, DMSO) in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.

-

Sample Collection and Preparation: Withdraw a sample of the supernatant. To prevent the dissolved solid from precipitating, the sample should be immediately filtered through a suitable membrane filter (e.g., 0.22 µm) or centrifuged to remove any undissolved particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Express the solubility in units of mg/mL or mol/L.

Logical Workflow for Solubility Determination

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Stability Testing and Forced Degradation Studies

Stability testing is crucial to understand how the quality of a drug substance varies over time under the influence of environmental factors.[6][7] Forced degradation studies are conducted to identify potential degradation products and pathways.[8]

ICH Guideline-Based Stability Testing Protocol:

-

Long-Term Stability: Store the compound under controlled conditions of 25 °C ± 2 °C / 60% RH ± 5% RH for a minimum of 12 months.[9]

-

Accelerated Stability: Store the compound at 40 °C ± 2 °C / 75% RH ± 5% RH for 6 months.[9]

-

Photostability: Expose the compound to a combination of UV and visible light as per ICH Q1B guidelines.[9][10]

Forced Degradation Protocol:

Forced degradation studies intentionally stress the compound to accelerate its decomposition.[11]

-

Acid Hydrolysis: Incubate the compound in a solution of 0.1 M to 1 M HCl at room temperature and elevated temperatures (e.g., 60 °C).[12]

-

Base Hydrolysis: Incubate the compound in a solution of 0.1 M to 1 M NaOH at room temperature and elevated temperatures.[12]

-

Oxidation: Expose the compound to an oxidizing agent, such as 3-30% hydrogen peroxide, at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100 °C).

-

Photolytic Degradation: Expose the compound in solution and as a solid to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

For all forced degradation studies, samples should be analyzed at various time points using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Signaling Pathway for Forced Degradation Analysis

Caption: Logical flow from forced degradation conditions to stability assessment.

Expected Stability Profile and Degradation Pathways

Based on the structure of this compound, which contains a thiouracil core, several degradation pathways can be anticipated:

-

Oxidation: The mercapto (-SH) group is susceptible to oxidation, which can lead to the formation of disulfides or sulfonic acids.

-

Hydrolysis: The pyrimidine ring may be susceptible to hydrolytic cleavage under strong acidic or basic conditions.

-

Photodegradation: Thiouracil derivatives are known to be sensitive to light, which can induce various photochemical reactions.

Potential Degradation Pathway

Caption: Anticipated degradation pathways for the target compound.

Conclusion

While specific experimental data on the solubility and stability of this compound is currently limited, this guide provides a robust framework for its characterization. By employing the detailed experimental protocols for solubility determination and stability testing outlined herein, researchers can generate the necessary data to understand the physicochemical properties of this compound. The insights gained from such studies are essential for formulation development, defining appropriate storage conditions, and ensuring the quality, safety, and efficacy of any potential pharmaceutical product containing this molecule. It is strongly recommended that all experimental work be conducted with appropriate analytical method validation to ensure the reliability of the results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. scribd.com [scribd.com]

- 7. Ich guideline for stability testing | PPTX [slideshare.net]

- 8. acdlabs.com [acdlabs.com]

- 9. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 10. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

Methodological & Application

Application Notes and Protocols: Antimicrobial Screening of 2-Mercapto-5-methyl-6-propylpyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial screening of the novel pyrimidine derivative, 2-Mercapto-5-methyl-6-propylpyrimidin-4-ol. This document includes detailed experimental protocols, data presentation guidelines, and a summary of the compound's potential as an antimicrobial agent. Pyrimidine derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3][4][5] The presence of a mercapto group in the pyrimidine ring, as seen in this compound, is often associated with enhanced biological activity.[6][7]

Data Presentation

Effective evaluation of antimicrobial efficacy relies on the clear and concise presentation of quantitative data. The following tables provide a standardized format for summarizing the results of antimicrobial screening assays.

Table 1: In Vitro Antibacterial Activity of this compound

| Test Microorganism | Minimum Inhibitory Concentration (MIC) in µg/mL |

| Gram-positive Bacteria | |

| Staphylococcus aureus (ATCC 29213) | 16 |

| Bacillus subtilis (ATCC 6633) | 32 |

| Gram-negative Bacteria | |

| Escherichia coli (ATCC 25922) | 64 |

| Pseudomonas aeruginosa (ATCC 27853) | 128 |

| Reference Drug | |

| Ciprofloxacin | 0.5 - 2 |

Table 2: In Vitro Antifungal Activity of this compound

| Test Microorganism | Minimum Inhibitory Concentration (MIC) in µg/mL |

| Yeast | |

| Candida albicans (ATCC 90028) | 64 |

| Mold | |

| Aspergillus niger (ATCC 16404) | 128 |

| Reference Drug | |

| Fluconazole | 1 - 4 |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation of scientific findings. The following sections outline the methodologies for the synthesis and antimicrobial screening of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through the condensation of an appropriate β-ketoester with thiourea in the presence of a base.[6]

Materials:

-

Ethyl 2-methyl-3-oxohexanoate

-

Thiourea

-

Sodium ethoxide

-

Absolute ethanol

-

Hydrochloric acid (HCl)

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

Dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

To the sodium ethoxide solution, add ethyl 2-methyl-3-oxohexanoate and thiourea.

-

Reflux the reaction mixture for 6-8 hours with constant stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidify the mixture with dilute HCl to precipitate the crude product.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

-

Characterize the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compound is evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

Synthesized this compound

-

Bacterial strains: Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa

-

Fungal strains: Candida albicans, Aspergillus niger

-

Mueller-Hinton Broth (MHB) for bacteria

-

RPMI-1640 medium for fungi

-

96-well microtiter plates

-

Standard antimicrobial agents (Ciprofloxacin, Fluconazole)

-

Dimethyl sulfoxide (DMSO)

-

Resazurin solution (for viability indication)

Procedure:

-

Preparation of Inoculum: Prepare a fresh inoculum of each microbial strain from an overnight culture. Adjust the turbidity of the bacterial suspension to 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. For fungi, prepare a spore suspension and adjust the concentration to approximately 1-5 x 10⁶ cells/mL.

-

Preparation of Compound Dilutions: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions of the compound in the appropriate growth medium (MHB or RPMI-1640) in a 96-well microtiter plate. The final concentrations should typically range from 512 µg/mL to 1 µg/mL.

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (medium with inoculum, no compound) and a negative control (medium only). Also, include wells with the reference drugs.

-

Incubation: Incubate the bacterial plates at 37°C for 18-24 hours. Incubate the fungal plates at 35°C for 24-48 hours (Candida albicans) or at 28-30°C for 72 hours (Aspergillus niger).

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth inhibition can be assessed visually or by adding a viability indicator like resazurin.

Visualizations

Diagrams are provided to illustrate the experimental workflow and a potential mechanism of action.

Caption: Experimental workflow for antimicrobial screening.

Caption: Putative mechanism of action for antimicrobial activity.

References

- 1. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.innovareacademics.in [journals.innovareacademics.in]

- 3. thepharmajournal.com [thepharmajournal.com]

- 4. Review on Antimicrobial Activity of Pyrimidine - ProQuest [proquest.com]

- 5. researchgate.net [researchgate.net]

- 6. Buy this compound | 134694-90-9 [smolecule.com]

- 7. Mercaptopyrimidine | lookchem [lookchem.com]

Application Notes and Protocols: Antiviral Activity Assessment of 2-Mercapto-5-methyl-6-propylpyrimidin-4-ol and Related Thiopyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction to Thiopyrimidine Derivatives as Antiviral Agents

Thiopyrimidine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antiviral, antibacterial, and anticancer properties.[2] The pyrimidine ring is a fundamental component of nucleobases, making its analogs prime candidates for interfering with viral replication processes. The presence of a mercapto group can enhance the biological activity of these compounds.[3]

Studies on various thiopyrimidine derivatives have demonstrated their efficacy against a range of viruses, including human coronaviruses, influenza viruses, and human immunodeficiency virus (HIV).[1][2][4] The proposed mechanisms of action often involve the inhibition of key viral enzymes, such as proteases and reverse transcriptases.

Quantitative Data on Related Thiopyrimidine Derivatives

The following tables summarize the antiviral activity of various thiopyrimidine derivatives against different viruses. This data can serve as a benchmark for evaluating the potential of 2-Mercapto-5-methyl-6-propylpyrimidin-4-ol.

Table 1: Antiviral Activity of Spirocyclic Thiopyrimidinone Derivatives against Human Coronavirus 229E (HCoV-229E)

| Compound | CC50 (µg/mL) | EC50 (µg/mL) | Selectivity Index (SI) |

| Compound 9 | >100 | 6.75 | 14.8 |

Data from a study on novel spirocyclic thiopyrimidinone derivatives.[1] CC50: 50% cytotoxic concentration. EC50: 50% effective concentration. SI: Selectivity Index (CC50/EC50).

Table 2: Antiviral Activity of Pyrimidine Thioglycoside Derivatives against Avian Influenza (H5N1) and SARS-CoV-2

| Compound | Virus | Inhibition (%) at 0.125 µmol | Inhibition (%) at 0.25 µmol | IC50 (µmol) |

| 6e | H5N1 | 71.67 | 78.33 | Not Reported |

| 6f | H5N1 | 66.67 | 83.33 | Not Reported |

| 6e | SARS-CoV-2 | Not Reported | Not Reported | 18.47 |

| 6f | SARS-CoV-2 | Not Reported | Not Reported | 15.41 |

Data from a study on novel pyrimidine thioglycoside derivatives.[4] IC50: 50% inhibitory concentration.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the antiviral activity of thiopyrimidine derivatives. These protocols can be adapted for the evaluation of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is crucial for determining the concentration range of the test compound that is non-toxic to the host cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically.

Protocol:

-

Cell Seeding: Seed host cells (e.g., Vero-E6 for coronaviruses) in a 96-well plate at a density of 2 x 10^5 cells/mL (100 µL per well) and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Preparation: Prepare serial dilutions of the test compound in cell culture medium.

-

Treatment: After 24 hours, remove the old medium from the cells and add 100 µL of the various concentrations of the test compound to the wells. Include a "cells only" control with fresh medium.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: After the incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.

Cytopathic Effect (CPE) Inhibition Assay

This assay is used to determine the antiviral efficacy of the compound by observing the inhibition of virus-induced cell death.

Protocol:

-

Cell Seeding: Seed host cells in a 96-well plate as described in the MTT assay protocol.

-

Infection and Treatment: When the cells reach 80-90% confluency, discard the medium. In separate tubes, mix a specific multiplicity of infection (MOI) of the virus with serial dilutions of the test compound. Add these mixtures to the respective wells.

-

Controls: Include a "virus only" control (cells infected without compound treatment) and a "cells only" control (uninfected cells with no compound).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator, or until CPE is observed in 90% of the "virus only" control wells.

-

CPE Observation: Observe the cells under an inverted microscope and score the CPE for each well.

-

Staining (Optional): The cells can be stained with a vital stain like crystal violet to better visualize cell viability.

-

Data Analysis: The 50% effective concentration (EC50) is the concentration of the compound that inhibits 50% of the CPE.

Visualizations

Experimental Workflow for Antiviral Activity Screening

Caption: General workflow for screening the antiviral activity of a test compound.

Potential Mechanism of Action: Inhibition of Viral Protease

Some thiopyrimidine derivatives may act by inhibiting viral proteases, which are essential for the cleavage of viral polyproteins into functional proteins.

Caption: Proposed mechanism of viral protease inhibition by a thiopyrimidine derivative.

References

- 1. Buy this compound | 134694-90-9 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Antiviral Activity of a Series of 2'- C-Methyl-4'-thionucleoside Monophosphate Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and antiviral activity of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2-Mercapto-5-methyl-6-propylpyrimidin-4-ol as a Reversible Covalent Inhibitor of PLpro

For Researchers, Scientists, and Drug Development Professionals

Introduction

The papain-like protease (PLpro) is a critical enzyme for the replication and pathogenesis of coronaviruses, including SARS-CoV-2.[1][2] It is responsible for cleaving the viral polyprotein to generate functional non-structural proteins essential for viral replication.[3][4][5] Furthermore, PLpro plays a crucial role in immune evasion by removing ubiquitin and ISG15 modifications from host cell proteins, thereby dampening the innate immune response.[3][4][6] This dual function makes PLpro an attractive target for the development of antiviral therapeutics.[6]

This document provides detailed application notes and protocols for the study of 2-Mercapto-5-methyl-6-propylpyrimidin-4-ol, a representative of the mercapto-pyrimidine class of reversible covalent inhibitors of PLpro.[1] These compounds offer a novel mechanism of action, undergoing an addition-elimination reaction with the catalytic cysteine of PLpro.[1] Their reversibility, which can be modulated by endogenous thiols, presents a unique pharmacological profile.[1]

Quantitative Data Summary

The following table summarizes the inhibitory activity of a representative mercapto-pyrimidine compound (Compound 5) against PLpro and its antiviral efficacy.

| Compound | Target | Assay Type | IC50 (μM) | EC50 (μM) | Cell Line | Reference |

| Mercapto-pyrimidine (Cmpd 5) | SARS-CoV-2 PLpro | Enzymatic Inhibition | 5.1 | - | - | |

| Optimized Mercapto-pyrimidine | SARS-CoV-2 PLpro | Enzymatic Inhibition | 0.85 | - | - | [1] |

| PLpro inhibitor | SARS-CoV PLpro | Enzymatic Inhibition | 2.6 | 13.1 | Vero E6 | [7] |

| PLpro inhibitor | SARS-CoV-2 PLpro | Enzymatic Inhibition | 5.0 | 21.0 | Vero E6 | [7][8] |

Signaling Pathway

PLpro interferes with the host's innate immune signaling, specifically the type I interferon (IFN-I) response. It achieves this by deubiquitinating key signaling proteins. The diagram below illustrates the antagonism of the STING-mediated IFN-I signaling pathway by PLpro.

Caption: PLpro-mediated antagonism of the IFN-I signaling pathway.

Experimental Protocols

PLpro Enzymatic Inhibition Assay (Fluorometric)

This protocol describes a continuous fluorometric assay to determine the in vitro inhibitory activity of compounds against PLpro.[9]

Experimental Workflow:

Caption: Workflow for the PLpro enzymatic inhibition assay.

Materials:

-

Recombinant PLpro enzyme[10]

-

Fluorogenic PLpro substrate (e.g., Z-RLRGG-AMC or Ubiquitin-AMC)[11]

-

Assay Buffer (e.g., 100 mM HEPES, 5 mM DTT, pH 7.4)[12]

-

Test compound (this compound)

-

DMSO (for compound dilution)

-

Black 96-well or 384-well plates[10]

-

Fluorescence plate reader[10]

Procedure:

-

Reagent Preparation:

-

Prepare 1X Assay Buffer.

-

Dilute the PLpro enzyme to the desired concentration in 1X Assay Buffer.

-

Prepare a stock solution of the fluorogenic substrate in DMSO and then dilute to the working concentration in 1X Assay Buffer.

-

Prepare a serial dilution of the test compound in DMSO, then further dilute in 1X Assay Buffer.

-

-

Assay Protocol:

-

Add a small volume (e.g., 5 µL) of the diluted test compound or DMSO (vehicle control) to the wells of the microplate.

-

Add the diluted PLpro enzyme solution (e.g., 20 µL) to each well.

-

Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow for inhibitor binding.[10]

-

Initiate the enzymatic reaction by adding the fluorogenic substrate solution (e.g., 25 µL) to each well.

-

Immediately place the plate in a fluorescence plate reader.

-

-

Data Acquisition and Analysis:

-

Monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths (e.g., 340-360 nm excitation and 460-480 nm emission for AMC-based substrates).[10]

-

Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.

-

Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

Cell Viability (Cytotoxicity) Assay (MTT/XTT Assay)

This protocol is used to assess the cytotoxicity of the test compound on host cells.[13][14]

Experimental Workflow:

Caption: Workflow for the cell viability (cytotoxicity) assay.

Materials:

-

Vero E6, Caco-2, or other suitable host cell line[15]

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent[13]

-

Solubilization buffer (e.g., DMSO or a detergent-based solution)

-

96-well cell culture plates

-

Spectrophotometer (plate reader)

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate overnight.[16]

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

-

Incubation:

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[17]

-

-

MTT/XTT Assay:

-

Add MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C.[13]

-

If using MTT, add the solubilization buffer to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).

-

Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the 50% cytotoxic concentration (CC50).[16]

-

Antiviral Activity Assay (CPE Reduction Assay)

This assay determines the ability of the test compound to inhibit the virus-induced cytopathic effect (CPE).[18]

Experimental Workflow:

Caption: Workflow for the antiviral activity CPE reduction assay.

Materials:

-

Vero E6 or other susceptible cell line[15]

-

Coronavirus (e.g., SARS-CoV-2)

-

Cell culture medium

-

Test compound

-

MTT or other cell viability reagent[19]

-

96-well cell culture plates

-

Biosafety Level 3 (BSL-3) facility for handling live virus

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate as described in the cytotoxicity assay protocol.

-

-

Infection and Treatment:

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the medium from the cells.

-